2-(3-Methylpiperidin-1-yl)quinolin-8-ol
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Overview
Description
2-(3-Methylpiperidin-1-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core structure substituted with a 3-methylpiperidin-1-yl group at the 2-position and a hydroxyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis
Substitution at the 2-Position:
Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced via electrophilic aromatic substitution using reagents such as hydroxylamine or through direct hydroxylation using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the 2- and 8-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products
Oxidation: Quinone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-[(Morpholin-4-yl)methyl]quinolin-8-ol: Another quinoline derivative with similar structural features.
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: A quinoline derivative with notable anticancer activity.
Uniqueness
2-(3-Methylpiperidin-1-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 3-methylpiperidin-1-yl group and a hydroxyl group at the 8-position makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-9-17(10-11)14-8-7-12-5-2-6-13(18)15(12)16-14/h2,5-8,11,18H,3-4,9-10H2,1H3 |
InChI Key |
PFEPNVBURKDABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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